5-(2,6-Difluoropyridin-4-yl)oxazole
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Overview
Description
5-(2,6-Difluoropyridin-4-yl)oxazole is a heterocyclic compound that features both an oxazole ring and a difluoropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluoropyridin-4-yl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90 °C). The resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide packed in a reactor .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the flow synthesis approach mentioned above offers a scalable and efficient route. This method minimizes the need for additional purification steps and improves the safety profile of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluoropyridin-4-yl)oxazole undergoes various chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted oxazoles and pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
5-(2,6-Difluoropyridin-4-yl)oxazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its biological activity.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biological Studies: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluoropyridin-4-yl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(2,6-Difluoropyridin-4-yl)oxazole is unique due to the presence of both the difluoropyridine and oxazole rings, which confer distinct electronic and steric properties. This makes it a valuable compound for the development of new chemical entities with specific biological activities .
Properties
IUPAC Name |
5-(2,6-difluoropyridin-4-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O/c9-7-1-5(2-8(10)12-7)6-3-11-4-13-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGGHUYKMWPRQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)F)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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